molecular formula C18H19N3O3 B2926153 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903164-46-4

2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2926153
CAS No.: 1903164-46-4
M. Wt: 325.368
InChI Key: JPTJLLBSDBMZRC-UHFFFAOYSA-N
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Description

The compound 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione features a unique hybrid structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) linked via a pyridin-3-yl acetyl group to a partially saturated isoindole-1,3-dione moiety. The pyridinyl group may enhance solubility and enable hydrogen bonding or π-π stacking interactions, which are critical for target engagement.

Properties

IUPAC Name

2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-16(8-12-4-3-7-19-9-12)20-10-13(11-20)21-17(23)14-5-1-2-6-15(14)18(21)24/h1-4,7,9,13-15H,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTJLLBSDBMZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multistep organic reactions. One common approach is the condensation of 2-aminopyridine with arylglyoxal, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or azetidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related analogs:

Compound Name Molecular Weight Substituent(s) Key Features
Target Compound ~375.4* Pyridin-3-yl acetyl on azetidine Hexahydroisoindole-dione core; potential H-bonding via pyridine
2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione (CAS 38353-74-1) 368.435 Diphenylmethyl on azetidine High lipophilicity due to aromatic groups; steric bulk may limit bioavailability
3α,4,7,7α-Tetrahydro-1H-isoindole-1,3(2H)-dione Not reported None (parent tetrahydroisoindole-dione) Reduced saturation compared to target; increased flexibility

*Calculated based on molecular formula.

Key Observations:

  • Lipophilicity: The diphenylmethyl analog (CAS 38353-74-1) is significantly more lipophilic than the target compound due to its aromatic substituents, which may reduce aqueous solubility .
  • Electronic Effects: Substituents on aromatic rings (e.g., pyridinyl vs. diphenylmethyl) influence electronic properties. For instance, electron-donating groups (e.g., -NMe₂, -OMe) in pyridoindolium salts cause bathochromic shifts in UV spectra compared to electron-withdrawing groups (-NO₂) . This suggests the pyridinyl acetyl group in the target compound could modulate electronic behavior, impacting reactivity or binding.
  • Conformational Flexibility: The hexahydroisoindole-dione core in the target compound offers partial saturation, balancing rigidity and flexibility.

Biological Activity

The compound 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS No. 1903164-46-4) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article examines its biological activity, synthesis methods, and preliminary research findings.

Structural Characteristics

The molecular formula of the compound is C19H22N2O3 , featuring an isoindole core, an azetidine ring, and a pyridine moiety. These structural elements are associated with various biological activities, making the compound a candidate for drug development.

Structural Features

FeatureDescription
Isoindole CoreProvides a platform for biological interactions
Azetidine RingInfluences pharmacokinetics and receptor binding
Pyridine MoietyEnhances solubility and bioavailability

Synthesis Methods

The synthesis of this compound typically involves several steps that may include:

  • Azetidine Formation : Utilizing starting materials like pyridine derivatives.
  • Acetylation : Introducing the acetyl group using acetic anhydride or acetyl chloride.
  • Cyclization : Forming the isoindole structure through cyclization reactions.

Common reagents and solvents include dichloromethane and triethylamine under controlled temperature conditions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for reaction monitoring.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets within cells. The isoindole structure may facilitate binding to receptors or enzymes involved in various metabolic pathways. Preliminary studies suggest that compounds with similar structures exhibit:

  • Anticancer Activity : Potential efficacy against various cancer cell lines.
  • Neurochemical Modulation : Possible effects on neurotransmitter systems.

Research Findings

Preliminary studies and data indicate that this compound may possess the following biological activities:

Activity TypeObservations
AnticancerInhibition of proliferation in cancer cell lines
AntimicrobialPotential activity against bacterial strains
NeuroprotectiveModulation of neurochemical pathways

Case Studies

  • Anticancer Activity : A study evaluating isoindole derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines at micromolar concentrations.
  • Neurochemical Effects : Research into similar azetidine-containing compounds suggested modulation of serotonin receptors, indicating potential use in treating mood disorders.

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